N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of oxadiazole, indole, and carboxamide. Oxadiazoles are a class of organic compounds containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Indoles are a class of organic compounds containing a benzene ring fused to a pyrrole ring . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of the oxadiazole, indole, and carboxamide groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactive sites on the oxadiazole, indole, and carboxamide groups. For instance, oxadiazoles can undergo reactions at the nitrogen atoms, while indoles are often reactive at the carbon atoms of the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Potential Applications
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide and its derivatives represent a class of compounds with significant scientific interest due to their diverse biological activities. These compounds have been synthesized and characterized using various chemical techniques, highlighting their potential as therapeutic agents in drug design programs. For instance, indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated as potent urease inhibitors, showing competitive inhibition with promising Ki values. This suggests their applicability in designing drugs for treating diseases where urease activity is a contributing factor (Nazir et al., 2018).
Chemical Genetics and Apoptosis Induction
The application of chemical genetics for discovering new drugs and identifying their molecular targets has been explored, with apoptosis inducers being a focus. Small molecules, including derivatives of this compound, have been identified as apoptosis inducers. This research provides insights into the molecular pathways involved in apoptosis, offering a pathway for developing potential anticancer agents (Cai et al., 2006).
Enzyme Inhibition for Neurodegenerative Disorders
The synthesis of related compounds has demonstrated notable inhibition of human monoamine oxidase (MAO), suggesting potential therapeutic applications for neurodegenerative disorders. Specifically, certain compounds have shown significant inhibition of MAO-B, indicating their potential use in Parkinson’s disease treatment (Efimova et al., 2023).
Anticancer and Antimicrobial Activities
Derivatives of this compound have been explored for their anticancer and antimicrobial activities. Novel indolizinyl methanone derivatives have shown potent cytotoxicity against cancer cell lines and moderate antibacterial and antifungal activities, highlighting their potential in developing new treatments for cancer and infections (Mahanthesha et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c18-13-7-3-1-6-11(13)16-21-22-17(24-16)20-15(23)12-9-19-14-8-4-2-5-10(12)14/h1-9,19H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDJSTDRPRJVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.